Cas no 139023-58-8 (ManuMycin B)
ManuMycin B Chemical and Physical Properties
Names and Identifiers
-
- (2E,4R)-N-[(1S,5S,6R)-5-Hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-7-oxo-1,3,5-heptatrien-1-yl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyl-2-octenamide
- Manumycin B
- CID 101658906
- (?)-Manumycin B
- (E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide
- CID 9870986
- 139023-58-8
- HY-123887
- CS-0086684
- ManuMycin B
-
- Inchi: 1S/C28H34N2O7/c1-4-5-10-17(2)15-18(3)27(35)29-19-16-28(36,26-25(37-26)24(19)34)14-9-7-6-8-11-22(33)30-23-20(31)12-13-21(23)32/h6-9,11,14-17,25-26,31,36H,4-5,10,12-13H2,1-3H3,(H,29,35)(H,30,33)/b7-6+,11-8+,14-9+,18-15+/t17-,25-,26-,28-/m1/s1
- InChI Key: ZGICGDCGECBVTD-HYHJOLSNSA-N
- SMILES: O1[C@@H]2C(C(=C[C@](/C=C/C=C/C=C/C(NC3C(CCC=3O)=O)=O)([C@H]12)O)NC(/C(/C)=C/[C@H](C)CCCC)=O)=O
Computed Properties
- Exact Mass: 510.23660143g/mol
- Monoisotopic Mass: 510.23660143g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 37
- Rotatable Bond Count: 11
- Complexity: 1140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 4
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 145
Experimental Properties
- Density: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (7.7E-3 g/L) (25 ºC),
ManuMycin B Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M186005-1mg |
Manumycin B |
139023-58-8 | 1mg |
$155.00 | 2023-05-18 | ||
| TRC | M186005-2.5mg |
Manumycin B |
139023-58-8 | 2.5mg |
$305.00 | 2023-05-18 | ||
| Biosynth | PFA02358-1 mg |
Manumycin B |
139023-58-8 | 1mg |
$231.00 | 2023-01-03 | ||
| Biosynth | PFA02358-5 mg |
Manumycin B |
139023-58-8 | 5mg |
$750.75 | 2023-01-03 | ||
| Biosynth | PFA02358-10 mg |
Manumycin B |
139023-58-8 | 10mg |
$1,201.20 | 2023-01-03 | ||
| Biosynth | PFA02358-25 mg |
Manumycin B |
139023-58-8 | 25mg |
$2,252.25 | 2023-01-03 | ||
| Biosynth | PFA02358-50 mg |
Manumycin B |
139023-58-8 | 50mg |
$3,603.50 | 2023-01-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-364119-1mg |
Manumycin B, |
139023-58-8 | ≥98% | 1mg |
¥1106.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-364119A-5mg |
Manumycin B, |
139023-58-8 | ≥98% | 5mg |
¥3610.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-364119-1 mg |
Manumycin B, |
139023-58-8 | ≥98% | 1mg |
¥1,106.00 | 2023-07-10 |
ManuMycin B Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on ManuMycin B
Exploring ManuMycin B (CAS No. 139023-58-8): A Promising Natural Product with Diverse Bioactive Potential
ManuMycin B, a naturally occurring compound identified by the CAS registry number 139023-58-8, has garnered significant attention in recent years due to its unique structural properties and potential therapeutic applications. This secondary metabolite belongs to the family of polyketide antibiotics, which are known for their complex biosynthetic pathways and diverse biological activities. Researchers have become particularly interested in ManuMycin B as it exhibits distinct characteristics that set it apart from other members of its chemical class.
The growing interest in natural product drug discovery has brought compounds like ManuMycin B to the forefront of pharmaceutical research. With increasing concerns about antibiotic resistance and the need for novel therapeutic agents, scientists are actively investigating the antibacterial properties of ManuMycin B and its potential as an alternative to conventional antibiotics. Recent studies suggest that this compound may possess unique mechanisms of action that could help address the global challenge of multidrug-resistant pathogens.
From a structural perspective, ManuMycin B features an intriguing molecular architecture characterized by multiple chiral centers and functional groups that contribute to its biological activity. The compound's structure-activity relationship (SAR) has become a hot topic in medicinal chemistry circles, with researchers attempting to understand how specific modifications might enhance its therapeutic potential. This aligns with current trends in precision medicine and targeted drug design, where understanding molecular interactions at the atomic level is crucial for developing effective treatments.
The biosynthesis of ManuMycin B has also attracted considerable scientific interest. As part of the broader field of microbial natural products, researchers are exploring the genetic and enzymatic pathways responsible for its production. This knowledge could enable the development of bioengineering approaches to optimize yield or create novel analogs with improved pharmacological properties. Such advancements would be particularly valuable given the current emphasis on sustainable drug production and green chemistry principles in the pharmaceutical industry.
Beyond its antimicrobial potential, preliminary studies suggest that ManuMycin B may exhibit other valuable biological activities. Some research indicates possible anti-inflammatory effects, while other investigations explore its potential in cancer therapy. These diverse applications make ManuMycin B a compelling subject for multidisciplinary research, bridging the gap between microbiology, chemistry, and pharmacology. The compound's versatility aligns well with current trends toward multi-target drug development in modern medicine.
From a technical standpoint, the isolation and characterization of ManuMycin B present interesting challenges that have spurred innovation in analytical chemistry techniques. Advanced methods such as high-performance liquid chromatography (HPLC) and mass spectrometry have been crucial in studying this compound's purity and stability. These analytical challenges resonate with current discussions about quality control in natural product research and the need for standardized protocols in compound characterization.
The potential therapeutic applications of ManuMycin B have led to increased interest in its pharmacokinetic properties and drug delivery systems. Researchers are investigating ways to improve its bioavailability and tissue distribution, which are common challenges with natural product-derived compounds. This research direction aligns with contemporary focus areas in pharmaceutical sciences, particularly the development of novel formulation strategies for challenging active pharmaceutical ingredients.
As the scientific community continues to explore ManuMycin B, questions about its mechanism of action and molecular targets remain active areas of investigation. Current research employs cutting-edge techniques such as cryo-electron microscopy and computational molecular docking to elucidate these aspects. These approaches reflect the broader integration of structural biology and bioinformatics in modern drug discovery efforts.
The ecological significance of ManuMycin B and related compounds has also emerged as an important research topic. Scientists are studying the ecological roles these metabolites play in their native microbial communities, which connects to growing interest in microbial ecology and chemical ecology. Understanding these relationships could provide insights into the evolutionary pressures that shaped the development of such bioactive molecules.
Looking forward, the study of ManuMycin B (CAS No. 139023-58-8) represents an exciting frontier in natural product research. Its investigation touches upon numerous contemporary scientific themes, from antibiotic discovery to drug development innovation. As research progresses, this compound may serve as a valuable case study in how natural products continue to inspire and inform modern therapeutic development, particularly in addressing pressing global health challenges.
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